molecular formula C9H18N4 B6617279 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine CAS No. 1502062-34-1

4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Cat. No.: B6617279
CAS No.: 1502062-34-1
M. Wt: 182.27 g/mol
InChI Key: JOYDGIQDIGHICR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is an organic compound with the molecular formula C₉H₁₈N₄ It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is efficient and reliable for forming 1,2,3-triazoles. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst, often copper sulfate and sodium ascorbate, in a suitable solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Drug Development
4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is recognized for its potential as a building block in pharmaceutical synthesis. Its structure allows for interactions with various biological targets, making it suitable for developing drugs aimed at specific enzymes or receptors. The triazole ring is particularly notable for its ability to form hydrogen bonds and participate in π-π stacking interactions, which are critical in drug-receptor binding .

Biological Activity
Research has indicated that this compound exhibits notable biological activities, including antimicrobial and antifungal properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of certain pathogens, suggesting that this compound could be explored further for therapeutic applications .

Materials Science

Novel Materials Development
The unique structural characteristics of this compound make it an attractive candidate for developing novel materials. Its ability to form stable complexes can be utilized in creating materials with specific electrical or optical properties. For example, triazole-containing polymers have shown promise in applications such as sensors and conductive materials .

Synthetic Route Overview

StepDescription
1Combine an alkyne and azide in a solvent (e.g., water or organic solvent).
2Add copper catalyst (e.g., copper sulfate).
3Allow the reaction to proceed under controlled conditions to yield the triazole product.

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of triazoles similar to this compound exhibited significant antifungal activity against Candida species. The compound's ability to inhibit fungal growth was attributed to its interaction with fungal cell membranes and metabolic pathways .

Case Study 2: Drug Design

In drug design research focusing on enzyme inhibitors, this compound was evaluated for its binding affinity to specific target proteins. The results indicated promising interactions that warrant further investigation into its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets. The presence of the dimethyl groups can enhance its stability and modify its electronic properties, making it distinct from other triazole derivatives .

Biological Activity

4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (CAS No. 1502062-34-1) is a triazole derivative notable for its potential applications in medicinal chemistry and materials science. The compound features a triazole ring, which is significant in biological interactions due to its ability to form hydrogen bonds and participate in π-π stacking interactions. This article reviews the biological activity of this compound, synthesizing research findings and case studies to illustrate its significance.

The molecular formula of this compound is C₉H₁₈N₄. The compound's unique structure allows it to engage in various chemical reactions, including oxidation and substitution reactions. The synthesis usually involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency in producing triazole compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring enhances its binding affinity through non-covalent interactions. This mechanism is crucial in medicinal applications where modulation of enzyme or receptor activity is desired.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Medicinal Chemistry

Research indicates that triazole derivatives can exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi .

2. Neuroprotective Effects

Triazole compounds have been investigated for their potential in treating neurodegenerative diseases. They stabilize microtubules by interacting with tubulin heterodimers, which is crucial for maintaining neuronal structure and function. In vitro studies have demonstrated that certain triazole derivatives can enhance the stability of microtubules and promote neuronal survival under stress conditions .

3. Anticancer Activity

Several studies suggest that triazole derivatives possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of triazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Case Study 2: Neuroprotective Mechanisms
In a model of Alzheimer's disease, researchers assessed the effects of triazole compounds on neuronal cells exposed to amyloid-beta toxicity. The study found that treatment with these compounds led to increased levels of acetylated α-tubulin and reduced markers of cell death, suggesting a protective role against neurodegeneration .

Comparative Analysis

To contextualize the biological activity of this compound within the broader class of triazoles, a comparison with other related compounds is insightful.

Compound NameStructureBiological Activity
4-Methyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amineStructureModerate antimicrobial activity
5-(Trifluoromethyl)-1H-[1,2,3]triazoleStructurePotent anticancer effects
3-Amino-[1,2,4]triazoleStructureNeuroprotective properties

Properties

IUPAC Name

4,4-dimethyl-1-(2H-triazol-4-yl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-9(2,3)5-4-7(10)8-6-11-13-12-8/h6-7H,4-5,10H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYDGIQDIGHICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=NNN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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